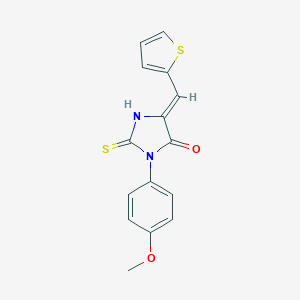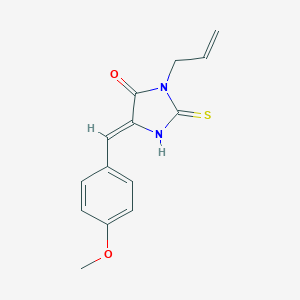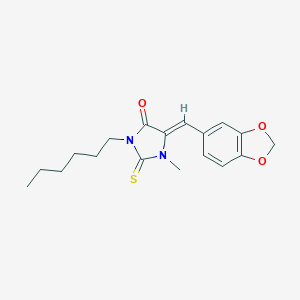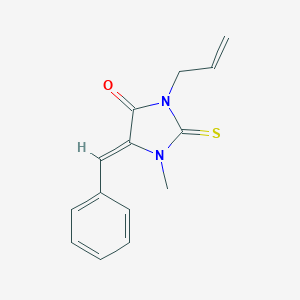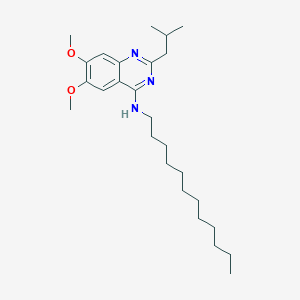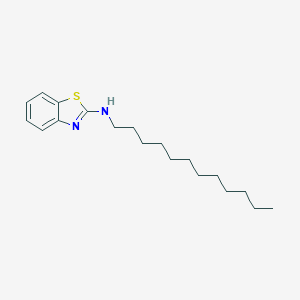
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide involves the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Additionally, it has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell growth. By inhibiting these enzymes, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide may have potential therapeutic applications in treating various diseases.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. Additionally, it has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, it has been found to exhibit antibacterial effects by inhibiting the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide in lab experiments include its high purity and stability, as well as its well-established synthesis method. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further investigation. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide. One potential direction is to further investigate its potential therapeutic applications in treating various diseases, such as cancer, inflammation, and bacterial infections. Additionally, further studies could be conducted to investigate its mechanism of action and potential targets for drug development. Furthermore, studies could be conducted to investigate the potential toxicity and safety of this compound for human use. Overall, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide is a promising compound for further investigation in scientific research.
Métodos De Síntesis
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide involves the reaction of 2-amino-5-nitrothiazole with 2-naphthylbutyryl chloride in the presence of a base. The resulting product is then treated with sodium sulfide to form the final compound. This synthesis method has been optimized to produce high yields of pure product and has been used in various scientific research studies.
Aplicaciones Científicas De Investigación
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. This compound has been studied for its potential applications in treating various diseases, such as cancer, inflammation, and bacterial infections. Additionally, it has been used in various biochemical and physiological studies to investigate its mechanism of action and potential therapeutic applications.
Propiedades
Nombre del producto |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-naphthyl)butanamide |
|---|---|
Fórmula molecular |
C21H18N2O2S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-naphthalen-2-ylbutanamide |
InChI |
InChI=1S/C21H18N2O2S/c1-2-19(26-21-23-17-9-5-6-10-18(17)25-21)20(24)22-16-12-11-14-7-3-4-8-15(14)13-16/h3-13,19H,2H2,1H3,(H,22,24) |
Clave InChI |
TWUQBRMAVDWXHC-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=NC4=CC=CC=C4O3 |
SMILES canónico |
CCC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



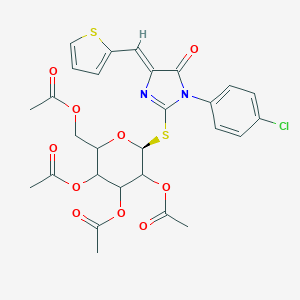
![2-{[4,5-bis(4-methylphenoxy)tetrahydro-2-furanyl]sulfanyl}-3-phenyl-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303456.png)
